molecular formula C10H11BrO B8418974 2-(4-Bromo-2,6-dimethylphenyl)acetaldehyde

2-(4-Bromo-2,6-dimethylphenyl)acetaldehyde

Cat. No. B8418974
M. Wt: 227.10 g/mol
InChI Key: JMCIAIRKDLBTGW-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Dess-Martin Periodinane (5.2 g, 12.5 mmol) was added portionwise to a solution of 32B (2.6 g, 11.4 mmol) in CH2Cl2 (60 mL) at 0° C. and the mixture was stirred at ambient temperature for 2 h. The reaction mixture was filtered and stirred with NaOH (1.0 M, 40 mL) for 10 min. The organic layer washed with brine, dried over Na2SO4 and concentrated to yield 53A (2.6 g, 99%) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.24 (s, 6 H) 3.71 (d, J=1.77 Hz, 2 H) 7.20-7.20 (m, 2 H) 9.66 (t, J=1.89 Hz, 1 H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[Br:23][C:24]1[CH:29]=[C:28]([CH3:30])[C:27]([CH2:31][CH2:32][OH:33])=[C:26]([CH3:34])[CH:25]=1>C(Cl)Cl>[Br:23][C:24]1[CH:25]=[C:26]([CH3:34])[C:27]([CH2:31][CH:32]=[O:33])=[C:28]([CH3:30])[CH:29]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)CCO)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
STIRRING
Type
STIRRING
Details
stirred with NaOH (1.0 M, 40 mL) for 10 min
Duration
10 min
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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